molecular formula C17H12BrF3N2O2 B11543811 [5-(3-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone

[5-(3-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone

Cat. No.: B11543811
M. Wt: 413.2 g/mol
InChI Key: YETRPICKZDNOMW-UHFFFAOYSA-N
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Description

1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be achieved through several synthetic routes. One common method involves the condensation of 3-bromobenzaldehyde with trifluoroacetylacetone in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or alternative solvents.

Chemical Reactions Analysis

1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other similar compounds, such as:

    1-BENZOYL-5-(3-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.

    1-BENZOYL-5-(3-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound has a fluorophenyl group, which may affect its reactivity and biological activity.

    1-BENZOYL-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound has a methoxyphenyl group, which may influence its solubility and interaction with biological targets.

The uniqueness of 1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12BrF3N2O2

Molecular Weight

413.2 g/mol

IUPAC Name

[5-(3-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone

InChI

InChI=1S/C17H12BrF3N2O2/c18-13-8-4-7-12(9-13)16(25)10-14(17(19,20)21)22-23(16)15(24)11-5-2-1-3-6-11/h1-9,25H,10H2

InChI Key

YETRPICKZDNOMW-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C2=CC(=CC=C2)Br)O)C(=O)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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